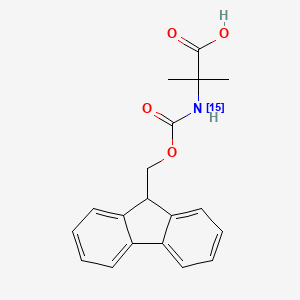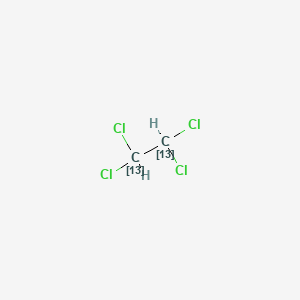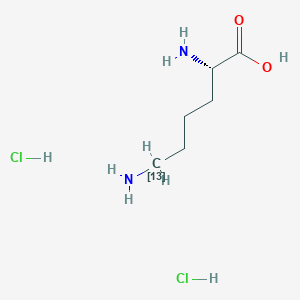
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
描述
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a coordination compound that features a phospholane ligand coordinated to an iron(2+) center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) typically involves the reaction of a phospholane ligand with an iron(2+) salt under controlled conditions. The phospholane ligand can be synthesized through a series of steps involving the cyclization of appropriate precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of ligands such as phosphines or amines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may yield iron(0) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学研究应用
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of metalloenzymes and their mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center can undergo redox reactions, allowing it to participate in electron transfer processes. The phospholane ligand can stabilize the iron center and modulate its reactivity, making it an effective catalyst in various reactions.
相似化合物的比较
Similar Compounds
(2S,5S)-2,5-dimethylphospholane;iron(2+): Similar structure but lacks the cyclopenta-1,3-dien-1-yl group.
(2S,5S)-2,5-diethylphospholane;iron(2+): Similar structure with ethyl groups instead of methyl groups.
(2S,5S)-2,5-diphenylphospholane;iron(2+): Similar structure with phenyl groups instead of methyl groups.
Uniqueness
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is unique due to the presence of the cyclopenta-1,3-dien-1-yl group, which can enhance its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.
属性
IUPAC Name |
(2S,5S)-1-cyclopenta-1,4-dien-1-yl-2,5-dimethylphospholane;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2/t2*9-,10-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-VUTIHBPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C[CH-]C=C2)C.CC1CCC(P1C2=C[CH-]C=C2)C.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746195 | |
| Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162412-87-5 | |
| Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


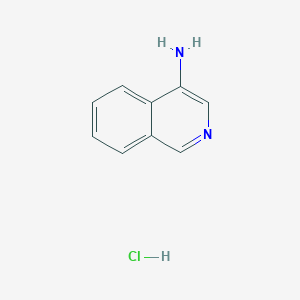
![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)
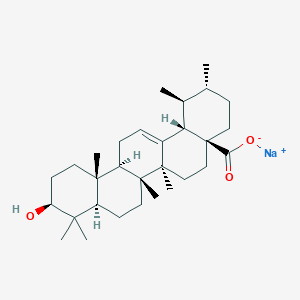
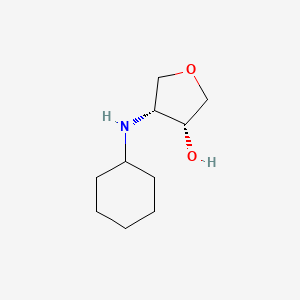
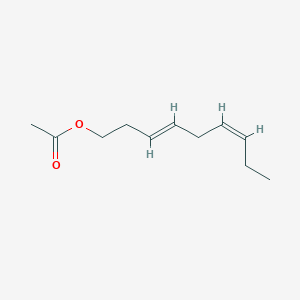

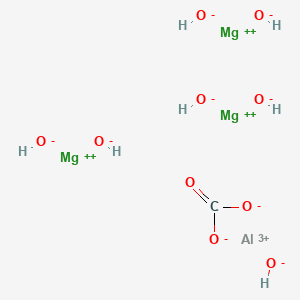
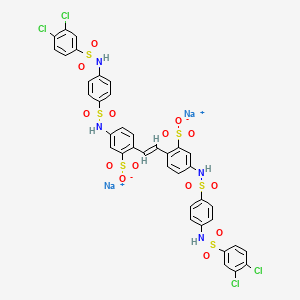

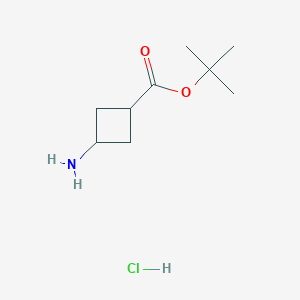
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
